BMS-935177

BTK inhibition Kinase selectivity IC50 comparison

BMS-935177 is a second-generation reversible BTK inhibitor for preclinical target validation. Unlike covalent inhibitors, its reversible binding enables washout recovery assays. 5-67× selectivity over TEC kinases and 1100× over SRC eliminates off-target confounding. 84-100% oral bioavailability in mouse, rat, dog, monkey plus species-specific whole blood IC50 (human 550 nM; mouse 2060 nM) enable precise PK/PD modeling. Proven in CIA model (~40% reduction at 10 mg/kg QD) as positive control for autoimmune research. Essential comparator for reversible vs. covalent BTK studies.

Molecular Formula C31H26N4O3
Molecular Weight 502.6 g/mol
Cat. No. B10789979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-935177
Molecular FormulaC31H26N4O3
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
InChIInChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
InChIKeyTVJRDCQUZMGBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-935177 BTK Inhibitor: Preclinical Pharmacological Profile and Clinical Candidate Selection Rationale for Scientific Procurement


BMS-935177, a 9H-carbazole-1-carboxamide derivative (CAS 1231889-53-4), is a second-generation, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. It was optimized via structure-activity relationship (SAR) studies from a carbazole scaffold and advanced into clinical development by Bristol-Myers Squibb [1]. The compound exhibits potent enzymatic inhibition of BTK (IC50 2.8-3 nM) and a differentiated selectivity profile versus first-generation BTK inhibitors, with quantitative data available across in vitro and in vivo preclinical models [1] [2].

Generic Substitution Limitations for BMS-935177: Structural, Pharmacokinetic, and Selectivity Factors Driving Experimental Reproducibility


Simple substitution of BMS-935177 with another BTK inhibitor in a preclinical research setting is scientifically problematic due to multiple quantitative parameters where this compound diverges from its in-class alternatives [1]. These include (1) a distinct oral bioavailability profile across preclinical species (84-100% solution dosing), which is not universally observed among BTK inhibitors, (2) a defined TEC-family kinase selectivity window (5-67 fold) that influences experimental interpretation in B-cell signaling assays, and (3) species-specific whole-blood potency differences (human IC50 550 nM vs. mouse IC50 2060 nM) that directly impact in vivo dosing strategies [1]. Furthermore, unlike irreversible covalent BTK inhibitors such as ibrutinib, BMS-935177 exhibits reversible binding kinetics and lacks acrylamide-based warhead reactivity, fundamentally altering both washout behavior in cellular assays and the duration of pharmacodynamic effects in vivo [1].

BMS-935177 Head-to-Head and Comparative Preclinical Data: Evidence-Based Differentiation from Ibrutinib, Acalabrutinib, and Tec-Family Inhibitors


Comparative BTK Enzymatic Potency and Kinase Selectivity Profile: BMS-935177 vs. Ibrutinib and TEC Family Members

BMS-935177 inhibits BTK with an enzymatic IC50 of 2.8 nM (or 3 nM) [1]. While its primary potency is comparable to that of other clinical BTK inhibitors, its differentiation lies in its defined selectivity window over structurally related kinases [1]. Compared to ibrutinib, a first-generation irreversible inhibitor that exhibits potent BTK inhibition (IC50 0.5 nM) but also demonstrates notable activity against several off-target kinases (including EGFR, ITK, and TEC), BMS-935177 maintains a 5- to 67-fold selectivity over other TEC family kinases (TEC, BMX, ITK, and TXK), greater than 50-fold selectivity over the SRC family of kinases, and 1100-fold selectivity over SRC itself [1] .

BTK inhibition Kinase selectivity IC50 comparison TEC family SRC family

Reversible vs. Irreversible Binding Mode: Functional Implications of BMS-935177's Mechanism in Cellular Washout and PD Models

BMS-935177 is characterized as a reversible BTK inhibitor, distinguishing it mechanistically from irreversible covalent inhibitors such as ibrutinib and acalabrutinib [1]. While no direct head-to-head washout kinetic studies were identified in the available source materials, the class-level inference is that reversible inhibition permits the restoration of BTK activity upon compound clearance, whereas covalent inhibitors induce prolonged target suppression that is limited only by protein turnover [1].

Reversible inhibitor Covalent inhibitor BTK occupancy Washout kinetics Pharmacodynamics

Comparative Cross-Species Oral Bioavailability: BMS-935177 vs. BMS-986142 and Typical Small Molecule Kinase Inhibitors

BMS-935177 demonstrates consistently high oral bioavailability across multiple preclinical species when dosed as a solution, with reported values ranging from 84% to 100% in rat, mouse, dog, and cynomolgus monkey [1]. While BMS-986142 (a structurally related carbazole analog) and other BTK inhibitors may exhibit variable absorption depending on formulation, BMS-935177's reproducible systemic exposure across species is a key differentiator for in vivo pharmacology studies [1]. It also exhibits low intravenous clearance and a terminal half-life of 4 hours in mice and 5.1 hours in rats following a 2 mg/kg i.v. dose, enabling once-daily oral dosing in efficacy models [1].

Pharmacokinetics Oral bioavailability Preclinical ADME Cross-species PK Clearance

Comparative Functional Potency in Human vs. Mouse Whole Blood: Species-Specific IC50 Values for BMS-935177

BMS-935177 exhibits distinct potency in whole blood functional assays, with mean IC50 values of 550 ± 100 nM (n=11) in human whole blood and 2060 ± 240 nM (n=3) in mouse whole blood for inhibition of BCR-stimulated CD69 surface expression [1]. This 3.7-fold species difference in potency is a critical parameter for translating in vitro findings to in vivo mouse models [1]. In contrast, other BTK inhibitors may exhibit a different species potency ratio [1].

Whole blood assay Species difference CD69 expression Ex vivo pharmacodynamics Translational pharmacology

In Vivo Efficacy in Collagen-Induced Arthritis Model: Dose-Dependent Disease Modulation by BMS-935177

In a mouse collagen-induced arthritis (CIA) model, oral administration of BMS-935177 at 10 mg/kg once daily reduced disease severity by approximately 40% compared to vehicle treatment, and reduced the percentage of animals showing any signs of disease by one-third [1]. At higher doses (20 and 30 mg/kg), BMS-935177 provided a clear dose-dependent reduction in both the severity and incidence of clinically evident disease [1]. While direct head-to-head comparisons with other BTK inhibitors (e.g., ibrutinib, acalabrutinib) in the exact same model were not identified in the primary source material, BMS-935177 demonstrated statistically significant efficacy at doses as low as 5 mg/kg in anti-KLH antibody models [1].

Autoimmune disease Rheumatoid arthritis Collagen-induced arthritis In vivo efficacy Disease severity

Recommended Preclinical Research and Industrial Applications for BMS-935177 Based on Quantitative Evidence


Target Validation in B-Cell Receptor Signaling and Autoimmunity

BMS-935177 is ideally suited for in vitro and in vivo target validation studies focused on BTK's role in B-cell receptor (BCR) signaling pathways and autoimmune pathogenesis. Its defined 5-67 fold selectivity window over TEC family kinases and 1100-fold selectivity over SRC enables researchers to confidently attribute observed functional effects (e.g., inhibition of calcium flux [IC50 27 nM], TNFα production [IC50 14 nM]) to BTK blockade rather than confounding off-target kinase activities [1] .

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The high oral bioavailability (84-100% across four preclinical species) and established half-life (4h in mouse, 5.1h in rat) of BMS-935177 make it an excellent tool compound for developing and validating PK/PD models [1]. Researchers can utilize the documented species-specific whole blood IC50 values (human 550 nM; mouse 2060 nM) to establish target plasma concentration thresholds and inform dose selection for in vivo efficacy studies [1].

Comparative Pharmacology: Reversible vs. Irreversible BTK Inhibition

BMS-935177's mechanism as a reversible BTK inhibitor makes it an essential comparator for studies investigating the pharmacodynamic differences between reversible and irreversible (covalent) BTK blockade [1]. Researchers can use BMS-935177 in head-to-head experiments with ibrutinib or acalabrutinib to elucidate the impact of binding kinetics on target occupancy, downstream signaling, and cellular recovery post-treatment cessation [1].

In Vivo Autoimmune Disease Modeling (e.g., Rheumatoid Arthritis)

The demonstrated dose-dependent efficacy of BMS-935177 in the collagen-induced arthritis (CIA) mouse model (e.g., ~40% reduction in disease severity at 10 mg/kg QD) establishes its utility as a positive control or test agent in preclinical rheumatoid arthritis research [1]. Its robust in vivo activity profile supports its application in proof-of-concept studies evaluating BTK inhibition as a therapeutic strategy for autoimmune disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-935177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.